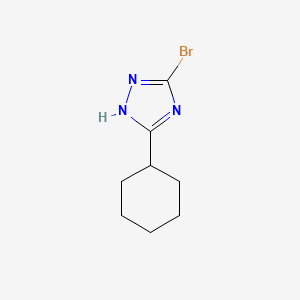

3-Bromo-5-cyclohexyl-1H-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-cyclohexyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXIMLMFQQMREM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679572 | |

| Record name | 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227465-62-4 | |

| Record name | 5-Bromo-3-cyclohexyl-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227465-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-5-cyclohexyl-1H-1,2,4-triazole synthesis pathway

Executive Summary

This technical guide outlines the optimized synthesis pathway for 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole , a versatile pharmacophore and intermediate in high-value Suzuki-Miyaura coupling reactions. The protocol utilizes a robust two-stage sequence: (1) the thermal condensation of cyclohexanecarboxylic acid with aminoguanidine bicarbonate to form the 3-amino-1,2,4-triazole core, followed by (2) a regioselective Sandmeyer-type bromination. This route is selected for its scalability, atom economy, and avoidance of expensive transition metal catalysts in the ring-formation stage.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary precursors.[1] The 1,2,4-triazole ring is constructed first to establish the heteroaromatic core, utilizing the high nucleophilicity of aminoguanidine. The bromine moiety is introduced late-stage via diazotization, leveraging the stability of the triazole diazonium intermediate under acidic conditions.[1]

-

Target: this compound

-

Precursor 1: 3-Amino-5-cyclohexyl-1H-1,2,4-triazole (Stable Intermediate)

-

Starting Materials: Cyclohexanecarboxylic acid + Aminoguanidine bicarbonate[1]

Pathway Visualization

The following diagram illustrates the reaction flow, including reagents and key intermediates.

Caption: Two-step synthesis pathway from commodity starting materials to the brominated triazole target.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-Amino-5-cyclohexyl-1H-1,2,4-triazole

Rationale: The "melt fusion" technique is preferred over solvent-based methods (e.g., refluxing in pyridine) to maximize throughput and minimize solvent waste. The reaction proceeds via the formation of an acyl-aminoguanidine intermediate which cyclizes upon dehydration.[1]

Reagents:

-

Cyclohexanecarboxylic acid (1.0 eq)[1]

-

Solvent: None (Neat reaction) or minimal Diglyme if temperature control is difficult.[1]

Protocol:

-

Setup: Equip a round-bottom flask with a mechanical stirrer (essential due to viscosity changes) and a wide-bore reflux condenser (to prevent clogging from sublimates).

-

Addition: Charge the flask with Cyclohexanecarboxylic acid and Aminoguanidine bicarbonate.

-

Heating (Ramp): Slowly heat the mixture to 100°C . Evolution of CO₂ will begin; ensure adequate venting.[1]

-

Reaction: Once effervescence subsides, increase temperature to 150–160°C and hold for 4–6 hours. The mixture will melt into a homogeneous phase.[1]

-

Workup: Cool the melt to ~80°C and add hot water (approx. 5 mL per gram of reactant). Stir vigorously to dissolve the crude solid.

-

Crystallization: Allow the solution to cool slowly to 4°C. The product, 3-amino-5-cyclohexyl-1H-1,2,4-triazole, precipitates as a white/off-white solid.

-

Purification: Filter and wash with cold water. Recrystallize from ethanol/water if purity is <95%.[1]

Key Data Points:

| Parameter | Specification |

|---|---|

| Yield | 75–85% |

| Appearance | White crystalline solid |

| Melting Point | ~185–190°C (Lit.[1] range for analogues) |

Stage 2: Sandmeyer Bromination

Rationale: Direct bromination of the triazole ring is difficult due to electron deficiency.[1] The Sandmeyer reaction converts the amino group to a diazonium salt, which is then displaced by bromide.[1] Copper(I) bromide (CuBr) is used as a catalyst to facilitate the radical mechanism and suppress side reactions (e.g., hydrolysis to the triazolone).[1]

Reagents:

-

3-Amino-5-cyclohexyl-1H-1,2,4-triazole (1.0 eq)

-

Sodium Nitrite (NaNO₂, 1.2 eq)

-

Hydrobromic Acid (HBr, 48% aq., 10–15 eq)

-

Copper(I) Bromide (CuBr, 0.5–1.0 eq)

Protocol:

-

Dissolution: In a 3-neck flask, dissolve the 3-amino-triazole precursor in 48% HBr.

-

Diazotization: Cool the solution to -5°C to 0°C using an ice/salt bath.

-

Addition: Add a solution of NaNO₂ in water dropwise, maintaining the internal temperature below 5°C. Stir for 30 minutes. The solution will turn yellow/orange.[1]

-

Sandmeyer Step:

-

Option A (One-pot): Add CuBr powder in small portions to the cold diazonium solution.

-

Option B (Transfer): Transfer the cold diazonium solution slowly into a separate vessel containing CuBr in HBr at 60°C (better for preventing side reactions).

-

-

Reaction: Allow the mixture to warm to room temperature, then heat to 60–80°C for 1 hour to ensure complete nitrogen displacement.

-

Quench & Extraction: Cool to room temperature. Neutralize carefully with saturated Na₂CO₃ or NaOH (pH ~7–8).[1] Extract with Ethyl Acetate (3x).[1]

-

Purification: Wash organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Key Data Points:

| Parameter | Specification |

|---|---|

| Yield | 50–65% |

| Appearance | Off-white to pale yellow solid |

| Characterization | 1H NMR: Cyclohexyl multiplet (1.2–2.8 ppm), NH broad singlet (13.0+ ppm).[1] Absence of NH2 signal.[1] |

Safety & Optimization

-

Diazonium Instability: While triazole diazonium salts are more stable than phenyl diazoniums, they should never be isolated or allowed to dry.[1] Process immediately.

-

Exotherm Control: The neutralization of the HBr solution during workup is highly exothermic.[1] Add base slowly and monitor temperature to prevent decomposition of the product.[1]

-

Tautomerism: The product exists in tautomeric equilibrium (1H, 2H, 4H). In solution (NMR), the proton is typically observed on N1 or N2, often broadened due to rapid exchange.

References

-

Synthesis of pNHC Ligand Precursor (Bromo-triazole)

-

Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles

-

3-Amino-1,2,4-Triazole Synthesis (Organic Syntheses)

Sources

- 1. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JPH05247004A - Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole - Google Patents [patents.google.com]

- 6. cyclohexane carboxylic acid: Topics by Science.gov [science.gov]

A Comprehensive Spectroscopic and Analytical Guide to 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the spectroscopic characterization of 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole. While direct experimental data for this specific compound is not widely available in public literature, this document provides a detailed predictive analysis based on established principles of spectroscopy and data from closely related analogues. The methodologies and interpretations presented herein are designed to be a self-validating system for researchers undertaking the synthesis and characterization of this and similar molecules. The 1,2,4-triazole ring is a key scaffold in medicinal chemistry, known for a wide range of biological activities.[1][2]

The structural integrity and purity of such compounds are paramount, and a thorough spectroscopic analysis is the cornerstone of their chemical validation. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing both predicted data and the scientific rationale behind these predictions.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound, with its combination of a heterocyclic aromatic triazole ring, a bulky lipophilic cyclohexyl group, and a bromine substituent, presents a unique spectroscopic fingerprint. The potential for tautomerism in 1H-1,2,4-triazoles can influence their spectroscopic characteristics.[3]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

While experimental data for the target molecule is not directly available, the reported data for the closely related 3-bromo-5-cyclohexyl-1-methyl-1H-1,2,4-triazole serves as an excellent reference.[4] The primary difference to expect is the absence of the N-methyl signal and the presence of a broad, exchangeable N-H proton signal in the ¹H NMR spectrum of the title compound.

¹H NMR Spectroscopy

Experimental Protocol: A standard ¹H NMR spectrum would be acquired on a 300 or 400 MHz spectrometer.[5] The sample would be dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Predicted ¹H NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |

| ~13.0 - 15.0 | broad singlet | 1H | N-H | The N-H proton of the triazole ring is expected to be a broad signal due to quadrupole broadening and chemical exchange. Its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, this proton is readily observed.[6] |

| ~2.7 - 2.9 | triplet of triplets (tt) | 1H | CH (cyclohexyl) | This corresponds to the methine proton of the cyclohexyl ring directly attached to the triazole. It will be coupled to the adjacent axial and equatorial protons. In the N-methylated analogue, this signal appears at 2.67 ppm.[4] |

| ~1.8 - 2.0 | multiplet | 4H | CH₂ (cyclohexyl) | These are the signals for the four protons on the two carbons adjacent to the CH group of the cyclohexyl ring. |

| ~1.2 - 1.8 | multiplet | 6H | CH₂ (cyclohexyl) | These signals correspond to the remaining six protons of the cyclohexyl ring. The complex splitting patterns arise from the various axial and equatorial protons. |

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Experimental Protocol: A proton-decoupled ¹³C NMR spectrum would be acquired on the same spectrometer. The chemical shifts are reported in ppm relative to TMS.

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |

| ~162 | C5 (Triazole) | The carbon atom of the triazole ring bonded to the cyclohexyl group. In the N-methylated analogue, this appears at 161.8 ppm.[4] |

| ~139 | C3 (Triazole) | The carbon atom of the triazole ring bonded to the bromine atom. This is expected to be downfield due to the electron-withdrawing effect of the bromine. In the N-methylated analogue, this appears at 138.4 ppm.[4] |

| ~35 | CH (cyclohexyl) | The methine carbon of the cyclohexyl ring. In the N-methylated analogue, a signal appears at 35.4 ppm.[4] |

| ~31 | CH₂ (cyclohexyl) | Carbons of the cyclohexyl ring. In the N-methylated analogue, a signal is present at 31.0 ppm.[4] |

| ~26 | CH₂ (cyclohexyl) | Carbons of the cyclohexyl ring. In the N-methylated analogue, a signal is seen at 26.0 ppm.[4] |

| ~25 | CH₂ (cyclohexyl) | Carbons of the cyclohexyl ring. In the N-methylated analogue, a signal is observed at 25.6 ppm.[4] |

Infrared (IR) Spectroscopy

Experimental Protocol: An IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or a thin film.[7]

Predicted IR Data:

| Predicted Wavenumber (cm⁻¹) | Assignment | Rationale |

| ~3100 - 3300 | N-H stretch | The N-H stretching vibration of the triazole ring is expected in this region. This band is often broad.[8] |

| ~2850 - 2950 | C-H stretch (aliphatic) | These bands arise from the C-H stretching vibrations of the cyclohexyl group. |

| ~1550 - 1600 | C=N stretch | Characteristic stretching vibration for the C=N bonds within the triazole ring.[9] |

| ~1300 - 1370 | C-N stretch | Stretching vibrations of the C-N bonds in the triazole ring.[9] |

| ~1000 - 1100 | C-Br stretch | The C-Br stretching vibration is expected in this region. |

Caption: Key correlations in the IR spectrum.

Mass Spectrometry (MS)

Experimental Protocol: A mass spectrum would be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Predicted Mass Spectrometry Data:

The molecular weight of this compound (C₈H₁₂BrN₃) is approximately 229.02 g/mol for the monoisotopic mass.

| m/z | Assignment | Rationale |

| ~229/231 | [M]⁺ | The molecular ion peak. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two peaks of nearly equal intensity separated by 2 Da. |

| Varies | [M - C₆H₁₁]⁺ | Fragmentation corresponding to the loss of the cyclohexyl group. |

| Varies | [C₆H₁₁]⁺ | Fragmentation corresponding to the cyclohexyl cation. |

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By leveraging data from a close structural analogue and fundamental principles of spectroscopy, we have outlined the expected NMR, IR, and MS characteristics. The provided experimental protocols and interpretations are intended to empower researchers in the synthesis and validation of this and related compounds, ensuring the scientific rigor required in the field of drug development and chemical research.

References

-

Chernenko, A. Y., Lavrentev, I. V., Shevchenko, M. A., & Chernyshev, V. (2025). Bromo(5-cyclohexyl-1-methyl-1H-1,2,4-triazol-4-ium-3-yl)bis(triphenylphosphane)palladium Tetrafluoroborate. Molbank, 2025(1), M1359. [Link]

-

Chernenko, A. Y., Lavrentev, I. V., Shevchenko, M. A., & Chernyshev, V. (2025). Bromo(5-cyclohexyl-1-methyl-1H-1,2,4-triazol-4-ium-3-yl)bis(triphenylphosphane)palladium Tetrafluoroborate. Molecules, 30(23), 1-10. [Link]

-

Patel, P., et al. (2017). Studies on the Synthesis of some new 1,2,4-Triazoles Derivatives and Evaluation for their Anti-Tubercular activity profiles. Research Journal of Pharmacy and Technology, 10(11), 3845-3849. [Link]

-

Strupiński, R., et al. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Journal of Molecular Structure, 1272, 134168. [Link]

-

Kumar, A., et al. (2022). Experimental and Theoretical Study of a Pyrrolopyridine-Based Triazole Derivative. JETIR, 9(6), 1-10. [Link]

-

Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. [Link]

-

Demchenko, A. M., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34(1), 181-192. [Link]

-

Royal Society of Chemistry. (2014). Supplementary Information: 1H and 13C NMR Data for triazole 1. [Link]

-

Valkonen, J., Pitkänen, I., & Pajunen, A. (1985). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica, 39a, 711-716. [Link]

-

Kanzariya, J., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME 3-(2-(5- PHENYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL)-2H- CHROMEN-2-ONES, USING CLICK REACTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 7(3), 311-321. [Link]

-

Reddy, C. D., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. [Link]

-

Kanzariya, J., et al. (2017). Synthesis and characterization of some 3-(2-(5-phenyl-1H-1,2,3-triazol-1-yl)acetyl)-2H-chromen-2-ones, using Click reaction. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

-

Begtrup, M. (1971). A vibrational assignment for 1,2,3-triazole. Journal of the Chemical Society B: Physical Organic, 107-110. [Link]

-

Holovach, N., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 25(21), 5035. [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. jetir.org [jetir.org]

- 3. researchgate.net [researchgate.net]

- 4. Bromo(5-cyclohexyl-1-methyl-1H-1,2,4-triazol-4-ium-3-yl)bis(triphenylphosphane)palladium Tetrafluoroborate [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

The Evolving Landscape of Heterocyclic Therapeutics: A Technical Guide to the Potential Biological Activity of 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole Derivatives

Foreword: The Rationale for Focusing on Substituted 1,2,4-Triazoles

In the relentless pursuit of novel therapeutic agents, the 1,2,4-triazole scaffold has consistently emerged as a privileged structure in medicinal chemistry.[1][2][3] Its unique electronic properties, including dipole character, hydrogen bonding capability, and metabolic stability, render it an exceptional pharmacophore for interacting with a wide array of biological targets.[1] From blockbuster antifungal drugs like fluconazole to anticancer agents such as anastrozole, the versatility of the 1,2,4-triazole nucleus is well-documented.[1] This guide delves into a specific, yet largely unexplored, subclass: 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole derivatives . The introduction of a bulky, lipophilic cyclohexyl group at the 5-position and a reactive bromo-substituent at the 3-position presents a compelling synthetic handle for generating diverse libraries of compounds with potentially unique biological profiles. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, potential biological activities, and robust methodologies for evaluating this promising class of molecules.

I. Synthetic Strategies and Rationale: Crafting the this compound Core

The cornerstone of any drug discovery program is the efficient and versatile synthesis of the core scaffold. The synthesis of this compound derivatives typically commences from a commercially available or readily synthesized starting material, 3-amino-5-cyclohexyl-1H-1,2,4-triazole. A common and effective method for the introduction of the bromo-substituent is a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of 3-Bromo-5-cyclohexyl-1-methyl-1H-1,2,4-triazole

This protocol is adapted from a known procedure for a similar derivative and serves as a representative example.[4]

Materials:

-

3-Amino-5-cyclohexyl-1H-1,2,4-triazole

-

48% aqueous Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Potassium bromide (KBr)

-

Saturated aqueous sodium carbonate solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Diazotization: Dissolve 3-amino-5-cyclohexyl-1H-1,2,4-triazole in 48% aqueous HBr and cool the solution to -15 °C in an ice-salt bath.[4]

-

Slowly add a solution of sodium nitrite in water dropwise to the cooled solution while maintaining the temperature below -10 °C with vigorous stirring. The slow addition is critical to control the exothermic reaction and prevent the decomposition of the diazonium salt.

-

Stir the reaction mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide and potassium bromide in 48% aqueous HBr.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (release of N₂ gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up and Purification: Carefully neutralize the reaction mixture to pH 7-8 by the slow addition of a saturated aqueous sodium carbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound derivative.

Causality Behind Experimental Choices:

-

The use of low temperatures during diazotization is crucial to prevent the premature decomposition of the unstable diazonium salt.

-

Copper(I) bromide acts as a catalyst in the Sandmeyer reaction, facilitating the displacement of the diazonium group with a bromide ion.

-

The subsequent N-alkylation (e.g., methylation) can be achieved using standard procedures, such as reaction with an alkyl halide in the presence of a base. This step is essential for further diversification of the scaffold.

Caption: Synthetic workflow for this compound derivatives.

II. Potential Biological Activities: A Multifaceted Pharmacophore

The 1,2,4-triazole nucleus is a versatile scaffold known to exhibit a wide range of biological activities.[1][5] While specific data on this compound derivatives is emerging, we can extrapolate potential activities based on the extensive research on related compounds.

A. Antifungal Activity

Mechanistic Insight: Triazole antifungals are well-established inhibitors of lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway.[6][7][8] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane integrity and inhibiting growth.[7][8][9] The bulky cyclohexyl group in our target compounds may enhance binding to the active site of this enzyme.

Potential Advantages: The development of new antifungal agents is critical due to the rise of resistant fungal strains.[6] Novel 1,2,4-triazole derivatives could offer a broader spectrum of activity or be effective against resistant pathogens.

B. Antibacterial Activity

Numerous 1,2,4-triazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[10][11][12] The mechanism of action can vary, but some derivatives have been shown to interfere with bacterial cell wall synthesis or other essential metabolic pathways.[12] The lipophilicity of the cyclohexyl moiety could facilitate penetration through the bacterial cell membrane.

Experimental Protocol: Antibacterial Screening using Broth Microdilution Assay

This is a standard and widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.[13][14]

Materials:

-

Test compounds (this compound derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a bacterial suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in MHB in the 96-well plates.

-

Inoculation: Inoculate each well with the prepared bacterial suspension.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Caption: Workflow for antibacterial screening via broth microdilution.

C. Anticancer Activity

The 1,2,4-triazole scaffold is present in several anticancer drugs.[15][16][17] Their mechanisms of action are diverse and can include inhibition of key enzymes like aromatase, tubulin polymerization, or various kinases involved in cell signaling pathways.[16] The lipophilic cyclohexyl group could enhance cell permeability and interactions with hydrophobic pockets in target proteins.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic compounds.[18][19][20]

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be calculated by plotting the percentage of cell viability against the compound concentration.

D. Antiviral Activity

Certain 1,2,4-triazole derivatives have shown promise as antiviral agents.[21][22][23][24] Ribavirin, a broad-spectrum antiviral drug, is a notable example containing a 1,2,4-triazole carboxamide moiety.[1] The mechanisms can involve the inhibition of viral enzymes or interference with viral replication processes. The structural features of this compound derivatives make them interesting candidates for screening against various viruses.

III. Data Presentation and Interpretation

For a systematic evaluation of a new series of compounds, it is crucial to present the biological activity data in a clear and comparable format.

Table 1: Representative Biological Activity Data for a Hypothetical Series of 3-Bromo-5-cyclohexyl-1-substituted-1H-1,2,4-triazole Derivatives

| Compound ID | R-group at N1 | Antifungal MIC (µg/mL) vs. C. albicans | Antibacterial MIC (µg/mL) vs. S. aureus | Anticancer IC₅₀ (µM) vs. MCF-7 |

| HYPO-01 | -CH₃ | >64 | 32 | 45.2 |

| HYPO-02 | -CH₂CH₃ | 32 | 16 | 31.8 |

| HYPO-03 | -CH₂Ph | 16 | 8 | 15.5 |

| HYPO-04 | -CH₂(4-Cl-Ph) | 8 | 4 | 8.1 |

| Fluconazole | N/A | 4 | N/A | N/A |

| Ciprofloxacin | N/A | N/A | 1 | N/A |

| Doxorubicin | N/A | N/A | N/A | 0.5 |

This table presents hypothetical data for illustrative purposes. Actual experimental results would be required to populate this table for the specific compounds of interest.

IV. Future Directions and Concluding Remarks

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The presence of the bromo-substituent provides a versatile handle for further chemical modifications, such as Suzuki or Sonogashira coupling reactions, to generate a diverse library of derivatives.

Key areas for future investigation include:

-

Synthesis and characterization of a diverse library of 3-bromo-5-cyclohexyl-1-substituted-1H-1,2,4-triazole derivatives.

-

Comprehensive in vitro screening against a broad panel of fungal, bacterial, cancer, and viral targets.

-

Structure-Activity Relationship (SAR) studies to identify the key structural features responsible for biological activity.

-

Mechanism of action studies for the most potent compounds to elucidate their molecular targets.

-

In vivo efficacy and toxicity studies in relevant animal models.

References

-

Bromo(5-cyclohexyl-1-methyl-1H-1,2,4-triazol-4-ium-3-yl)bis(triphenylphosphane)palladium Tetrafluoroborate. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2018). PMC. Retrieved January 31, 2026, from [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (2020). PMC - PubMed Central. Retrieved January 31, 2026, from [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. (2021). PMC - NIH. Retrieved January 31, 2026, from [Link]

-

Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. Retrieved January 31, 2026, from [Link]

-

Bromo(5-cyclohexyl-1-methyl-1H-1,2,4-triazol-4-ium-3-yl)bis(triphenylphosphane)palladium Tetrafluoroborate. (2020). MDPI. Retrieved January 31, 2026, from [Link]

-

Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2024). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Anticancer Properties of 1,2,4-Triazoles. (2022). ISRES. Retrieved January 31, 2026, from [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). PMC - PubMed Central. Retrieved January 31, 2026, from [Link]

-

Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives. (2021). ACS Publications. Retrieved January 31, 2026, from [Link]

-

Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (2018). PubMed. Retrieved January 31, 2026, from [Link]

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2020). PMC - NIH. Retrieved January 31, 2026, from [Link]

-

Antiviral activity of 1,2,4-triazole derivatives (microreview). (2021). PubMed. Retrieved January 31, 2026, from [Link]

-

The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. (2022). NIH. Retrieved January 31, 2026, from [Link]

-

Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. (2013). PubMed Central. Retrieved January 31, 2026, from [Link]

-

Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). (n.d.). Retrieved January 31, 2026, from [Link]

-

Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. (2019). MDPI. Retrieved January 31, 2026, from [Link]

-

review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. (2025). (n.d.). Retrieved January 31, 2026, from [Link]

-

Triazole antifungals. (n.d.). EBSCO. Retrieved January 31, 2026, from [Link]

-

Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. (2020). (n.d.). Retrieved January 31, 2026, from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). NIH. Retrieved January 31, 2026, from [Link]

-

In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. (2022). MDPI. Retrieved January 31, 2026, from [Link]

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). Int J Pharm Chem Anal. Retrieved January 31, 2026, from [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). PMC - NIH. Retrieved January 31, 2026, from [Link]

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2020). Aging-US. Retrieved January 31, 2026, from [Link]

-

(PDF) Antibacterial Activity of Some Selected 1,2,4-Triazole Derivatives Against Standard, Environmental, and Medical Bacterial Strains. (2021). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Antiviral activity of 1,2,4-triazole derivatives (microreview). (2021). (n.d.). Retrieved January 31, 2026, from [Link]

-

Antifungal Properties of 1,2,4-Triazoles. (2022). ISRES. Retrieved January 31, 2026, from [Link]

-

(PDF) Bioassays for Anticancer Activities. (2025). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (2018). Symbiosis Online Publishing. Retrieved January 31, 2026, from [Link]

-

Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. (2021). SciELO. Retrieved January 31, 2026, from [Link]

-

Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (2024). (n.d.). Retrieved January 31, 2026, from [Link]

-

Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery and Development. (2023). (n.d.). Retrieved January 31, 2026, from [Link]

-

Antifungal Ergosterol Synthesis Inhibitors. (2024). NIH. Retrieved January 31, 2026, from [Link]

-

The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (2023). MDPI. Retrieved January 31, 2026, from [Link]

-

In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. Retrieved January 31, 2026, from [Link]

-

Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). (n.d.). Retrieved January 31, 2026, from [Link]

-

A Literature Review Focusing on the Antiviral Activity of[10][11][25] and[1][10][25]-triazoles. (2023). PubMed. Retrieved January 31, 2026, from [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 10. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mjpms.in [mjpms.in]

- 15. isres.org [isres.org]

- 16. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. japsonline.com [japsonline.com]

- 21. Antiviral activity of 1,2,4-triazole derivatives (microreview) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 24. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Discovery and synthesis of novel 1,2,4-triazole anticancer agents

Technical Guide: Discovery and Synthesis of Novel 1,2,4-Triazole Anticancer Agents

Executive Summary

The 1,2,4-triazole scaffold represents a "privileged structure" in medicinal chemistry due to its high thermodynamic stability, capacity for dipole-dipole interactions, and ability to act as a rigid linker that mimics amide or ester bonds without their hydrolytic instability. This guide details the rational design, synthetic pathways, and biological validation of novel 1,2,4-triazole derivatives, specifically focusing on their dual-targeting potential against EGFR (Epidermal Growth Factor Receptor) and Tubulin polymerization .

Pharmacological Rationale & Molecular Design

The Bioisosteric Advantage

The 1,2,4-triazole ring serves as a robust bioisostere for the amide moiety (-CONH-). Unlike amides, the triazole ring is resistant to metabolic cleavage by peptidases. Its nitrogen atoms (N2 and N4) act as hydrogen bond acceptors, while the N1 proton (in 1H-tautomers) or substituents can serve as donors or hydrophobic anchors, facilitating deep penetration into the ATP-binding pockets of kinases like EGFR or the colchicine-binding site of tubulin.

Structure-Activity Relationship (SAR) Strategy

Rational design focuses on the functionalization of the 3, 4, and 5 positions of the triazole ring.

-

Position 3 & 5: Crucial for π-π stacking interactions with aromatic residues (e.g., Phe770 in EGFR). Introduction of indole or trimethoxyphenyl groups here often mimics the pharmacophore of Combretastatin A-4 (CA-4).

-

Position 4: Substitution here modulates solubility and the spatial orientation of the pendant groups, often determining the "cis-locked" conformation required for tubulin inhibition.

Figure 1: SAR Optimization Logic for 1,2,4-Triazoles

Caption: SAR decision tree highlighting functionalization strategies for dual-targeting efficacy.

Synthetic Methodologies

To ensure reproducibility and high yields, we prioritize the Microwave-Assisted Cyclization over traditional reflux methods. This approach reduces reaction times from hours to minutes and minimizes thermal degradation of sensitive substituents (e.g., indole moieties).

General Retrosynthetic Workflow

The most robust route to 3,4,5-trisubstituted 1,2,4-triazoles involves the cyclization of acyl hydrazides with nitriles or isothiocyanates .

Figure 2: Microwave-Assisted Synthetic Pathway

Caption: Step-wise synthetic workflow for thio-substituted 1,2,4-triazoles using microwave irradiation.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-aryl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Rationale: This protocol targets the synthesis of a Combretastatin A-4 analogue where the triazole ring replaces the cis-olefin bridge.

-

Preparation of Hydrazide:

-

Dissolve 3,4,5-trimethoxybenzoic acid (10 mmol) in absolute ethanol (30 mL).

-

Add concentrated

(0.5 mL) and reflux for 6 hours to form the ester. -

React the ester with hydrazine hydrate (20 mmol) in ethanol under reflux for 4 hours.

-

Cool, filter the precipitate, and recrystallize from ethanol to yield 3,4,5-trimethoxybenzohydrazide .

-

-

Formation of Carbothioamide:

-

Mix the hydrazide (5 mmol) with a substituted phenyl isothiocyanate (5 mmol) in ethanol (20 mL).

-

Reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Isolate the solid intermediate (hydrazinecarbothioamide).

-

-

Microwave-Assisted Cyclization:

-

Place the intermediate (2 mmol) in a microwave vial with 4N NaOH (10 mL).

-

Irradiate at 150 W, 100°C for 8-10 minutes .

-

Critical Step: Cool the solution in an ice bath and acidify dropwise with 2N HCl to pH 3-4.

-

Filter the resulting precipitate (the triazole-thiol), wash with cold water, and recrystallize from ethanol/DMF.

-

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: The MTT assay measures the reduction of tetrazolium salts by metabolically active cells, serving as a proxy for cell viability.

-

Seeding: Plate cancer cells (e.g., A549, MCF-7) at a density of

cells/well in 96-well plates. Incubate for 24h at 37°C/5% -

Treatment: Dissolve triazole compounds in DMSO (stock 10 mM). Prepare serial dilutions in culture medium. Treat cells for 48h.

-

Control: DMSO vehicle (<0.1% v/v).

-

Positive Control: Colchicine or Erlotinib.

-

-

Development: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. -

Solubilization: Aspirate medium and add 150

L DMSO to dissolve formazan crystals. -

Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate

using non-linear regression.

Mechanism of Action: EGFR Inhibition

Many 1,2,4-triazole derivatives function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR). By occupying the ATP-binding pocket, they prevent the auto-phosphorylation of tyrosine residues, thereby blocking downstream signaling cascades (RAS/RAF/MEK/ERK) essential for tumor proliferation.

Figure 3: EGFR Signaling Blockade

Caption: Mechanism of EGFR inhibition by triazole agents, halting the RAS/RAF/MEK/ERK proliferation cascade.

Comparative Data Summary

The following table summarizes the potency of recently developed 1,2,4-triazole hybrids against standard cancer cell lines.

| Compound Class | Target | Cell Line | IC50 (µM) | Reference |

| Indole-Triazole Hybrid (9d) | EGFR / c-MET | A549 (Lung) | 0.052 | [4] |

| Cis-stilbene Conjugate (5a) | Tubulin | A549 (Lung) | 9.56 | [3] |

| Thiazolo-Triazole (14d) | EGFR | Renal Panel | < 1.0 | [5] |

| Triazole-Oxime Hybrid | Tubulin | HeLa (Cervical) | 0.21 | [2] |

Note: The Indole-Triazole hybrid (9d) demonstrates potency comparable to the clinical standard Erlotinib.

References

-

Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 2005.

-

Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. Molecules, 2023.

-

Synthesis of cis-stilbene-based 1,2,4-triazole/1,3,4-oxadiazole conjugates as potential cytotoxic and tubulin polymerization inhibitors. New Journal of Chemistry, 2021.

-

Design, synthesis, and antiproliferative activity of new indole/1,2,4-triazole/chalcone hybrids as EGFR and/or c-MET inhibitors. Archiv der Pharmazie, 2024.

-

Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2018.

-

Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives: Application Notes. BenchChem, 2025.

Methodological & Application

Synthesis of Planar N-Heterocyclic Carbene (pNHC) Ligands from 3-Bromo-1,2,4-Triazoles: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Planar N-Heterocyclic Carbenes

N-Heterocyclic Carbenes (NHCs) have emerged as a pivotal class of organic compounds, revolutionizing the fields of organocatalysis and coordination chemistry.[1][2][3] Their successful isolation and characterization marked a new era in the study of carbene chemistry.[1][2] Unlike transient carbenes, the stability of NHCs is attributed to the electronic stabilization conferred by the adjacent nitrogen atoms.[1] This stability, coupled with their strong σ-donating properties, makes them excellent ligands for a wide array of transition metals, often rivaling or even surpassing traditional phosphine ligands.[2][4]

A significant subset of NHCs are the planar N-heterocyclic carbenes (pNHCs), also known as mesoionic carbenes (MICs).[5][6][7] These compounds are distinguished by their planar geometry and unique electronic structure, where a formal positive charge is delocalized over the heterocyclic ring.[5] This distinct feature enhances their σ-donating capacity, making them superior ligands in many catalytic applications.[5] The 1,2,4-triazole scaffold has proven to be a versatile framework for the construction of pNHC ligands, offering a pathway to novel catalysts with tailored electronic and steric properties.[8][9]

This guide provides a comprehensive overview and detailed protocols for the synthesis of pNHC ligands derived from 3-bromo-1,2,4-triazoles, a readily accessible class of starting materials. The methodologies described herein are designed to be robust and reproducible, empowering researchers to explore the vast potential of these ligands in catalysis and drug development.[10][11]

The Strategic Advantage of 3-Bromo-1,2,4-Triazoles

The use of 3-bromo-1,2,4-triazoles as precursors for pNHC ligands offers several strategic advantages:

-

Synthetic Accessibility: Halogenated triazoles can be synthesized through well-established methodologies, providing a reliable source of starting materials.[12]

-

Versatility for Functionalization: The bromine atom serves as a versatile handle for post-synthesis modification of the resulting pNHC-metal complexes, allowing for the fine-tuning of ligand properties.[13]

-

Direct Metalation Pathways: The C-Br bond is susceptible to oxidative addition by low-valent transition metal complexes, offering a direct route to pNHC-metal complexes without the need to isolate the free carbene.[14]

Synthetic Pathway Overview

The synthesis of pNHC ligands from 3-bromo-1,2,4-triazoles typically involves a two-step sequence: the synthesis of the brominated triazole precursor, followed by its reaction with a suitable metal precursor to generate the pNHC-metal complex.

Figure 1: General workflow for the synthesis of a Pd(II)-pNHC complex.

Detailed Experimental Protocols

Part 1: Synthesis of 3-Bromo-1,2,4-Triazole Precursors

This protocol details the synthesis of a representative 3-bromo-1,2,4-triazole, which serves as the direct precursor to the pNHC ligand. The Sandmeyer reaction is a reliable method for converting an amino group on the triazole ring to a bromine.[14]

Protocol 1: Synthesis of 3-Bromo-5-cyclohexyl-1-methyl-1H-1,2,4-triazole [14]

Materials:

-

3-Amino-5-cyclohexyl-1H-1,2,4-triazole

-

48% aqueous Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Potassium bromide (KBr)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 3-amino-5-cyclohexyl-1H-1,2,4-triazole (1.0 eq) in 48% aqueous HBr and cool the solution to -15 °C in an ice-salt bath.

-

Slowly add sodium nitrite (1.1 eq) in small portions over 30 minutes, maintaining the temperature below -10 °C with vigorous stirring.

-

Stir the reaction mixture for an additional 30 minutes at this temperature.

-

Sequentially add copper(I) bromide (2.5 eq) and potassium bromide (2.0 eq) to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-bromo-5-cyclohexyl-1-methyl-1H-1,2,4-triazole.

Expected Yield: ~47%[14]

Characterization Data:

| Compound | Molecular Formula | Molecular Weight | Appearance | 1H NMR (CDCl₃, δ) | 13C NMR (CDCl₃, δ) |

| 2 | C₉H₁₄BrN₃ | 244.13 | White solid | 3.75 (s, 3H), 2.80 (m, 1H), 1.20-2.00 (m, 10H) | 163.5, 140.2, 36.8, 32.9, 31.5, 26.2, 25.8 |

Table 1: Physicochemical and Spectroscopic Data for the 3-Bromo-1,2,4-triazole Precursor.

Part 2: Synthesis of the Pd(II)-pNHC Complex

This protocol describes the synthesis of a palladium(II) complex featuring the 1,2,4-triazole-derived pNHC ligand via oxidative addition.[14] This method is advantageous as it circumvents the need for the isolation of the potentially unstable free carbene.

Protocol 2: Synthesis of Bromo(5-cyclohexyl-1-methyl-1H-1,2,4-triazol-4-ium-3-yl)bis(triphenylphosphane)palladium Tetrafluoroborate [14]

Materials:

-

3-Bromo-5-cyclohexyl-1-methyl-1H-1,2,4-triazole

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Ammonium tetrafluoroborate (NH₄BF₄)

-

Toluene

-

Diethyl ether

Procedure:

-

In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromo-5-cyclohexyl-1-methyl-1H-1,2,4-triazole (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (1.0 eq), and ammonium tetrafluoroborate (1.1 eq).

-

Add anhydrous toluene to the mixture.

-

Heat the reaction mixture to 110 °C and stir for 72 hours.

-

Cool the mixture to room temperature, which may result in the precipitation of the product.

-

Filter the precipitate and wash it with toluene and then diethyl ether.

-

Dry the resulting solid under vacuum to yield the desired palladium(II)-pNHC complex as a pale yellow crystalline solid.

Expected Yield: ~64%[14]

Characterization Data:

| Compound | Molecular Formula | Molecular Weight | Appearance | 1H NMR (CDCl₃, δ) | 31P NMR (CDCl₃, δ) |

| 3 | C₄₅H₄₅BBrF₄N₃P₂Pd | 974.88 | Pale yellow solid | 11.5 (br s, 1H), 7.2-7.8 (m, 30H), 3.9 (s, 3H), 3.0 (m, 1H), 1.1-2.1 (m, 10H) | 25.4 |

Table 2: Physicochemical and Spectroscopic Data for the Pd(II)-pNHC Complex.

Mechanistic Insights: The Oxidative Addition Pathway

The formation of the Pd(II)-pNHC complex from the 3-bromo-1,2,4-triazole precursor proceeds through an oxidative addition mechanism. The low-valent Pd(0) center of the tetrakis(triphenylphosphine)palladium(0) complex inserts into the C-Br bond of the triazole. This step is followed by the coordination of the triazole nitrogen to the palladium center and subsequent protonation by ammonium tetrafluoroborate to form the final cationic complex.

Figure 2: Simplified mechanism for the formation of the Pd(II)-pNHC complex.

Applications and Future Directions

The pNHC ligands derived from 1,2,4-triazoles are finding increasing use in various catalytic transformations. Their strong σ-donating ability and the potential for hydrogen bonding interactions from the N-H proton make them attractive for a range of reactions, including cross-coupling reactions, C-H activation, and amination reactions.[9][14][15] The modular synthesis of these ligands, starting from readily available 3-bromo-1,2,4-triazoles, allows for the systematic tuning of their steric and electronic properties to optimize catalyst performance.[9]

Furthermore, the incorporation of the 1,2,4-triazole motif, a known pharmacophore, into these ligand scaffolds opens up possibilities in the development of novel metallodrugs with potential therapeutic applications.[10][11][16][17] The continued exploration of the synthesis and reactivity of these pNHC ligands is expected to lead to the discovery of new and highly efficient catalytic systems and bioactive molecules.

References

-

An Overview of N-heterocyclic carbene: Properties and Applications. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Hollis, T. K. (2004). Diverse Chemical Applications of N-Heterocyclic Carbenes. Accounts of Chemical Research, 37(8), 546-553. [Link]

-

Biju, A. T., Kuhl, N., & Glorius, F. (2011). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Angewandte Chemie International Edition, 50(36), 8412-8424. [Link]

-

Fränkel, R., & Kernbach, U. (2005). Ag(I) N-heterocyclic carbene complexes: synthesis, structure, and application. Chemical Reviews, 105(10), 3978-4008. [Link]

-

Rove, K. D. (2008). N-HETEROCYCLIC CARBENES: FROM DESIGN TO SYNTHESIS AND THEIR APPLICATION AS NUCLEOPHILIC CATALYSTS. (Doctoral dissertation). University of Pennsylvania. [Link]

-

Mandal, S. K. (2020). Stable Abnormal N-Heterocyclic Carbenes and their Applications in Catalysis. Chemical Society Reviews, 49(1), 162-205. [Link]

-

Kharitonov, D. S., et al. (2023). Bromo(5-cyclohexyl-1-methyl-1H-1,2,4-triazol-4-ium-3-yl)bis(triphenylphosphane)palladium Tetrafluoroborate. Molbank, 2023(3), M1685. [Link]

-

Sravya, G., & Nagalakshmi, R. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 14(1), 1-5. [Link]

-

Goudedranche, S., et al. (2024). Synthesis of Enantiopure 1,2,3-Triazolylidene-Type Mesoionic Carbenes (MICs) Conjugate Acids. The Journal of Organic Chemistry, 89(4), 2235-2241. [Link]

-

Hahn, F. E., & Jahnke, M. C. (2016). N-Heterocyclic Carbenes: Synthesis, and Stereoelectronic Parameters. In N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis (pp. 1-45). Springer. [Link]

-

Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. (2019). ResearchGate. [Link]

-

Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (2016). International Journal of PharmTech Research, 9(6), 335-344. [Link]

-

Di-ecção, A., et al. (2019). 1,2,3-Triazolium-Derived Mesoionic Carbene Ligands Bearing Chiral Sulfur-Based Moieties: Synthesis, Catalytic Properties, and Their Role in Chirality Transfer. ACS Omega, 4(8), 13349-13366. [Link]

-

Ghorai, M. K., & Kumar, A. (2017). 1,3‐Imidazole‐Based Mesoionic Carbenes and Anionic Dicarbenes. Chemistry – An Asian Journal, 12(15), 1836-1849. [Link]

-

Bertrand, G., & Ghadwal, R. S. (2018). 1H-1,2,3-Triazol-5-ylidenes: Readily Available Mesoionic Carbenes. Accounts of Chemical Research, 51(12), 3209-3220. [Link]

-

Bertrand, G., & Ghadwal, R. S. (2018). 1H-1,2,3-Triazol-5-ylidenes: Readily Available Mesoionic Carbenes. PubMed. [Link]

-

Demir Kanmazalp, S., et al. (2006). Spectroscopic characterization for 1,2,4-triazole 3. ResearchGate. [Link]

-

Poczta, A., et al. (2025). New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling. Molecules, 30(13), 3245. [Link]

-

Synthesis, structure and catalysis/applications of N-heterocyclic carbene based on macrocycles. (2018). ResearchGate. [Link]

-

Benhamou, L., et al. (2011). Synthetic Routes to N-Heterocyclic Carbene Precursors. Chemical Reviews, 111(3), 1780-1816. [Link]

-

Kumar, A., & Kumar, V. (2017). Metal catalyzed C–H functionalization on triazole rings. RSC Advances, 7(58), 36561-36578. [Link]

-

Tailoring C–H amination activity via modification of the triazole-derived carbene ligand. (2024). Dalton Transactions. [Link]

-

Hemilability Modulation via Phosphane-Triazole Ligand Design: Impact on Catalytic Formic Acid Dehydrogenation. (2025). ChemCatChem. [Link]

-

Synthesis, Transformations of Pyrrole- and 1,2,4-Triazole-Containing Ensembles, and Generation of Pyrrole-Substituted Triazole NHC. (2016). ACS Publications. [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry. [Link]

-

Sancak, K., et al. (2025). Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE. Arkat USA. [Link]

-

Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022). SciSpace. [Link]

-

Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. (2024). ChemBioChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. books.rsc.org [books.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Making sure you're not a bot! [pub.uni-bielefeld.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1 H-1,2,3-Triazol-5-ylidenes: Readily Available Mesoionic Carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DSpace [repository.upenn.edu]

- 9. Tailoring C–H amination activity via modification of the triazole-derived carbene ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metal catalyzed C–H functionalization on triazole rings - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bromo(5-cyclohexyl-1-methyl-1<i>H</i>-1,2,4-triazol-4-ium-3-yl)bis(triphenylphosphane)palladium Tetrafluoroborate - ProQuest [proquest.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. elar.urfu.ru [elar.urfu.ru]

- 17. ripublication.com [ripublication.com]

Application Note: High-Throughput Screening of 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole Derivatives for Anticancer Discovery

[1]

Introduction & Scientific Rationale

The 1,2,4-triazole pharmacophore is a cornerstone of medicinal chemistry, serving as a bioisostere for amides and esters while offering unique hydrogen-bonding capabilities. The specific scaffold 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole presents a "privileged structure" for drug discovery due to two distinct features:

-

The 5-Cyclohexyl Motif: This lipophilic moiety enhances membrane permeability and hydrophobic interactions within enzyme active sites (e.g., CYP51 or tubulin binding pockets), addressing a common failure point in early drug discovery—poor cellular uptake.[1]

-

The 3-Bromo Handle: This halogen is not merely a substituent but a reactive gateway.[1] It allows for rapid Diversity-Oriented Synthesis (DOS) via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the generation of large, structurally diverse libraries from a single precursor.[1]

This Application Note details the end-to-end workflow for screening derivatives of this scaffold, focusing on antiproliferative activity in cancer cell lines.

Library Design & Synthesis Strategy

Before screening, the library must be generated. The 3-bromo position is the diversification point.[1]

Chemical Workflow

The core scaffold is subjected to parallel synthesis techniques to generate a library of 500–2,000 analogs.

Figure 1: Diversity-Oriented Synthesis workflow utilizing the 3-bromo handle for library expansion.[1]

Compound Management & Solubility Protocols

Critical Challenge: The cyclohexyl group significantly increases lipophilicity (

Protocol A: Stock Preparation & Acoustic Dispensing

-

Solubilization: Dissolve all library compounds to 10 mM in 100% DMSO .

-

QC Step: Sonicate for 15 minutes to ensure complete dissolution. Visual inspection is insufficient; use nephelometry if available.

-

-

Storage: Store in Low Dead Volume (LDV) source plates (cyclic olefin copolymer) to minimize plastic binding.

-

Dispensing: Use Acoustic Liquid Handling (e.g., Labcyte Echo) for "tipless" transfer.[1]

-

Why: Acoustic transfer eliminates tip-wetting losses, critical for lipophilic "sticky" compounds like cyclohexyl-triazoles.[1]

-

Volume: Transfer 20–50 nL directly into assay plates to keep final DMSO concentration

.

-

High-Throughput Screening Assay: Resazurin Reduction

We utilize the Resazurin (Alamar Blue) Cell Viability Assay . This is a homogeneous, fluorescent assay where metabolically active cells reduce non-fluorescent resazurin to highly fluorescent resorufin.[2] It is superior to MTT/MTS for HTS because it does not require cell lysis or solubilization steps.[1]

Assay Parameters

| Parameter | Specification |

| Cell Line | A549 (Lung) or MCF-7 (Breast) |

| Seeding Density | 2,000–4,000 cells/well (optimized per cell line) |

| Plate Format | 384-well, Black-walled, Clear-bottom (Tissue Culture Treated) |

| Assay Volume | 40 µL/well |

| Incubation Time | 48–72 hours (Compound exposure) |

| Detection | Fluorescence (Ex 560 nm / Em 590 nm) |

Protocol B: Step-by-Step HTS Workflow

-

Cell Plating (T=0):

-

Dispense 40 µL of cell suspension into 384-well plates using a bulk dispenser (e.g., Multidrop Combi).

-

Critical: Spin plates at 200 x g for 1 minute to settle cells.

-

Incubate overnight at 37°C / 5% CO₂ to allow attachment.

-

-

Compound Addition (T=24h):

-

Using the Acoustic Dispenser, transfer compounds from the 10 mM source plate.

-

Screening Concentration: Single-point screen at 10 µM (final).

-

Controls:

-

Negative Control (Max Signal): DMSO only (0.1%).

-

Positive Control (Min Signal): Staurosporine (1 µM) or Doxorubicin.[1]

-

-

-

Incubation:

-

Incubate plates for 48 hours.

-

-

Detection (T=72h):

Figure 2: Biological screening workflow for measuring antiproliferative activity.

Data Analysis & Hit Validation

Quality Control: The Z-Factor ( )

Before accepting data from a plate, calculate the Z-factor to ensure assay robustness.[1]

1- : Standard deviation of positive and negative controls.[3][4]

- : Mean of positive and negative controls.[3][4]

-

Acceptance Criteria:

is required for HTS.[1] If

Hit Definition

A compound is classified as a "Hit" if it reduces cell viability by >50% (or >3 Standard Deviations from the negative control mean).

Hit Confirmation (Dose-Response)

Primary hits must be "cherry-picked" and re-tested in an 8-point dose-response curve (e.g., 3-fold dilution starting at 30 µM) to determine the

References

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[1] Journal of Biomolecular Screening. [Link]

-

Riss, T. L., et al. (2013). Cell Viability Assays: Resazurin and Other Methods.[1] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Maddali, A., et al. (2021). Synthesis and anticancer activity of 1,2,4-triazole derivatives.[1][5][6][7] ResearchGate. [Link]

-

PubChem. Compound Summary for CID 141304: 3-Bromo-5-methyl-1H-1,2,4-triazole (Analogous Scaffold Data).[1] [Link]

Sources

- 1. 1H-1,2,4-Triazole, 3-bromo-5-methyl- | C3H4BrN3 | CID 141304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tribioscience.com [tribioscience.com]

- 3. assay.dev [assay.dev]

- 4. m.youtube.com [m.youtube.com]

- 5. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. isres.org [isres.org]

Application Notes & Protocols: The Strategic Use of 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole in Modern Kinase Inhibitor Synthesis

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the application of 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole as a versatile building block in the synthesis of novel kinase inhibitors. We will explore the strategic importance of its structural features, provide validated, step-by-step protocols for its use in key cross-coupling reactions, and discuss the rationale behind experimental design choices to empower your drug discovery programs.

Introduction: Why this compound?

The 1,2,4-triazole ring is a well-established "privileged scaffold" in medicinal chemistry, prized for its metabolic stability, ability to engage in hydrogen bonding as both a donor and acceptor, and its presence in numerous FDA-approved drugs.[1][2] Its incorporation into kinase inhibitors is a proven strategy for targeting the ATP-binding site, where it can form critical interactions with the hinge region.[3][4]

The subject of this guide, this compound, offers a unique combination of features for the modern medicinal chemist:

-

A Reactive Handle for Diversification: The bromine atom at the 3-position serves as a highly reliable reactive handle.[5] It is primed for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the facile introduction of a wide array of aryl, heteroaryl, and amino substituents.[6][7][8] This enables rapid library synthesis for structure-activity relationship (SAR) studies.

-

The Cyclohexyl Anchor: The 5-cyclohexyl group is a lipophilic moiety that can effectively probe and occupy hydrophobic pockets within the kinase active site.[9] Unlike a simple linear alkyl chain, its conformational rigidity can impart a favorable entropic profile upon binding and improve selectivity. The use of cyclohexyl groups has been a successful strategy in the design of potent and selective inhibitors for various kinases, including CDK12.[10]

-

Metabolic Stability and Physicochemical Properties: The triazole core is metabolically robust, and the cyclohexyl group can enhance properties like cell permeability and oral bioavailability, which are critical for developing successful drug candidates.

This combination makes this compound a high-value starting material for developing inhibitors against a range of kinase targets, from well-established oncogenic drivers to novel targets in inflammation and neurodegeneration.[1][11]

Core Synthetic Applications & Protocols

The primary utility of this bromo-triazole is as an electrophilic partner in cross-coupling reactions. Below, we provide detailed, field-proven protocols for the two most critical transformations in kinase inhibitor synthesis: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.

Application I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, enabling the connection of the triazole core to various aryl or heteroaryl moieties that are essential for kinase hinge-binding.[12][13]

Rationale for Protocol Design:

This protocol is optimized for coupling this compound with a generic (hetero)aryl boronic acid.

-

Catalyst System: A palladium(0) source, such as Pd(PPh₃)₄, is chosen for its reliability and broad functional group tolerance. The triphenylphosphine ligands stabilize the palladium center throughout the catalytic cycle.

-

Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) is used to activate the boronic acid, forming the boronate species necessary for transmetalation, without being harsh enough to degrade sensitive functional groups.[7]

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is crucial. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the base and facilitate the formation of the active boronate.

Experimental Workflow: Suzuki-Miyaura Coupling

Detailed Step-by-Step Protocol:

-

Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with dry nitrogen or argon gas three times to ensure an inert atmosphere.

-

Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water (to a concentration of ~0.1 M with respect to the bromo-triazole).

-

Reaction: Place the reaction mixture in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromo-triazole is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.

Application II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, allowing the introduction of primary or secondary amines to the triazole core.[14] This is a crucial step in synthesizing many kinase inhibitors that utilize an amino-heterocycle motif to interact with the kinase hinge region.

Rationale for Protocol Design:

This protocol is optimized for coupling the bromo-triazole with a generic amine, a reaction that can be more challenging than Suzuki coupling due to potential catalyst inhibition by the amine.

-

Catalyst System: A modern palladium pre-catalyst, such as tBuBrettPhos Pd G3, is selected.[8] These advanced catalysts are highly active at lower temperatures and are more resistant to deactivation, making them ideal for coupling with nitrogen nucleophiles.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine nucleophile, increasing its reactivity for the cross-coupling cycle.

-

Solvent: An anhydrous, aprotic polar solvent like toluene or CPME (cyclopentyl methyl ether) is used to ensure the base remains active and to prevent side reactions.

Catalytic Cycle: Buchwald-Hartwig Amination

Detailed Step-by-Step Protocol:

-

Vessel Preparation: In a glovebox or under a positive flow of argon, add this compound (1.0 eq.), the desired amine (1.1 eq.), sodium tert-butoxide (NaOt-Bu, 1.4 eq.), and the tBuBrettPhos Pd G3 pre-catalyst (0.02 eq.) to a dry vial with a stir bar.

-

Solvent Addition: Add anhydrous, degassed toluene (to a concentration of ~0.1 M).

-

Reaction: Seal the vial tightly and place it in a preheated heating block at 100-110 °C.

-

Monitoring: Stir the reaction until LC-MS analysis indicates full conversion of the starting material (typically 2-8 hours).

-

Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and water.

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter and concentrate the solution. Purify the resulting residue via flash column chromatography to isolate the aminated product.

Data Summary: Representative Reactions

To illustrate the utility of this building block, the following table summarizes typical results for the synthesis of key intermediates for hypothetical kinase inhibitors targeting p38 MAP kinase and Aurora A kinase.

| Target Scaffold | Coupling Partner | Reaction Type | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| p38 MAP Kinase | 4-Fluorophenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 |

| Aurora A Kinase | 4-Aminobenzonitrile | Buchwald-Hartwig | tBuBrettPhos G3 (2%) | NaOt-Bu | Toluene | 110 | 4 | 78 |

| Generic Scaffold | Aniline | Buchwald-Hartwig | tBuBrettPhos G3 (2%) | NaOt-Bu | Toluene | 110 | 3 | 91 |

| Generic Scaffold | Pyridine-4-boronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ (5%) | K₂CO₃ | DME/H₂O | 85 | 8 | 81 |

Yields are for isolated, purified products and are representative of unoptimized, exploratory reactions.

Troubleshooting and Expert Insights

-

Low Suzuki Yields: If a Suzuki reaction stalls, consider adding a fresh portion of the palladium catalyst. Also, ensure the boronic acid is of high quality, as degradation can lead to poor reactivity. Switching to a boronate ester (e.g., a pinacol ester) can sometimes improve stability and results.

-